tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate
Overview
Description
“tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is also known as N-Boc-ethanolamine, N-(tert-Butoxycarbonyl)ethanolamine, tert-Butyl N-(2-hydroxyethyl)carbamate, Boc-2-aminoethanol, Boc-glycinol .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.32 g/mol . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The boiling point of a related compound, N-(tert-Butoxycarbonyl)ethanolamine, is 92°C at 0.22mm, and its density is 1.042 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl carbamate derivatives are utilized as intermediates in the synthesis of complex molecules with biological activity. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, exhibits cytotoxic activity against several human carcinoma cell lines. This compound is synthesized from L-Serine through multiple steps, demonstrating the intricate process involved in accessing biologically relevant molecules (Tang et al., 2014).
Chemical Transformations and Synthesis Techniques
Research also delves into the chemical transformations of tert-butyl carbamate derivatives, exploring their potential as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. Such transformations underscore the utility of tert-butyl carbamate derivatives in facilitating a variety of chemical reactions (Guinchard et al., 2005).
Application in Asymmetric Synthesis
The ability to induce chirality in synthetic routes is crucial for the production of enantiomerically pure compounds. Tert-butyl carbamate derivatives play a significant role in asymmetric synthesis, such as in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which leads to optically pure enantiomers. This process demonstrates the high enantioselectivity achievable through biocatalysis, which is essential for synthesizing chiral molecules (Piovan et al., 2011).
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRVQOOFFRWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(CCO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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